Methyl 4-(aminomethyl)-3-bromobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(aminomethyl)-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHVNMAJMLQYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Key Reactions and Conditions
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Bromination | Bromine (Br₂), FeBr₃ | Inert atmosphere, room temperature | Selective bromination at the 3-position |
| 2 | Formylation | Formaldehyde, NaOH | Aqueous, controlled temperature | Introduction of aminomethyl group |
| 3 | Reduction | Sodium borohydride (NaBH₄) | Mild, room temperature | Conversion of formyl to amino group |
Bromination Methodology
Bromination is achieved via electrophilic aromatic substitution, where bromine reacts with methyl benzoate in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This process introduces a bromine atom predominantly at the meta position relative to the ester group, yielding methyl 3-bromobenzoate.
Research Findings:
- The reaction is regioselective due to the electron-withdrawing nature of the ester group, which directs electrophilic substitution to the meta position.
- Reaction conditions such as temperature and solvent choice influence selectivity and yield, with typical yields exceeding 85%.
Introduction of the Aminomethyl Group
The aminomethyl group is introduced via formaldehyde-mediated formylation. The brominated intermediate reacts with formaldehyde under basic conditions, resulting in this compound after subsequent reduction.
Research Findings:
- Formaldehyde reacts with the aromatic ring at the para position relative to the existing substituents.
- Reaction parameters such as formaldehyde concentration and base strength are optimized to maximize selectivity and yield.
Reduction to Aminomethyl Derivative
The formylated intermediate undergoes catalytic reduction using sodium borohydride or similar reducing agents, converting the aldehyde group to a primary amine.
Research Findings:
- Sodium borohydride provides high selectivity and yields under mild conditions.
- The reduction step is typically performed at room temperature, with reaction times of 1-3 hours.
Industrial Scale Synthesis
For large-scale production, continuous flow reactors are employed to improve reaction control, safety, and yield. Automation ensures consistent quality, with process parameters such as temperature, pressure, and reagent flow rate carefully monitored.
Data Table: Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Batch Bromination | Br₂, FeBr₃ | Room temp, inert atmosphere | 85-90 | High selectivity, straightforward | Handling bromine hazards |
| Formaldehyde Formylation | Formaldehyde, NaOH | Aqueous, controlled temp | 80-85 | Specific aminomethyl introduction | Requires careful control |
| Catalytic Reduction | NaBH₄ | Mild, room temp | 90-95 | High yield, mild conditions | Cost of reducing agents |
Research Findings and Notes
- Reaction Optimization: Studies indicate that the use of palladium catalysts (e.g., Pd/C) in reduction steps can enhance yield and selectivity, especially when reaction conditions are finely tuned to temperature and stirring speed.
- Safety Considerations: Bromination and formaldehyde reactions involve hazardous reagents; proper safety protocols, including inert atmospheres and protective equipment, are essential.
- Environmental Impact: Use of greener solvents and catalytic systems is under exploration to reduce environmental footprint.
Scientific Research Applications
Organic Synthesis
Methyl 4-(aminomethyl)-3-bromobenzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions effectively. The presence of both the bromine atom and the aminomethyl group enhances its reactivity compared to similar compounds.
Medicinal Chemistry
The compound is being investigated for its potential as a building block in drug development, particularly for treating neurological and inflammatory conditions. Its structural characteristics allow it to interact with biological targets, making it suitable for designing new therapeutic agents. For example, it can be modified to produce derivatives that exhibit enhanced pharmacological properties.
Material Science
In material science, this compound is used in synthesizing functionalized polymers and materials that possess specific properties tailored for particular applications. Its ability to form covalent bonds with other materials makes it a candidate for developing advanced materials with desirable mechanical or thermal characteristics.
Biological Studies
The compound is also studied for its interactions with biological molecules, aiding researchers in understanding biochemical pathways and mechanisms. Its aminomethyl group can form hydrogen bonds with various biomolecules, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.
Case Studies
Case Study 1: Drug Development
Research has focused on modifying this compound derivatives to enhance their efficacy against specific neurological disorders. Studies have shown that certain modifications increase the compound's bioavailability and target specificity.
Case Study 2: Polymer Synthesis
In material science, this compound has been utilized to create polymers that exhibit improved thermal stability and mechanical strength. Experiments demonstrated that polymers synthesized using this compound displayed superior performance compared to those made from traditional monomers.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-3-bromobenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate
- Structure : Bromine at position 3, methyl (-CH$_3$) at position 4.
- Molecular Formula : C$9$H$9$BrO$_2$
- Molecular Weight : 245.07 g/mol
- Applications : Primarily used as a building block in agrochemicals and materials science.
Ethyl 4-(aminomethyl)-3-bromobenzoate
- Structure: Ethyl ester instead of methyl, retaining bromine and aminomethyl groups.
- Molecular Formula: C${10}$H${12}$BrNO$_2$
- Molecular Weight : 258.11 g/mol
- Synthesis: Reported in pharmacological studies as a precursor for histamine H2 receptor ligands, with detailed NMR and HRMS characterization .
(S)-Methyl 4-(1-aminoethyl)benzoate
- Molecular Formula: C${10}$H${13}$NO$_2$
- Molecular Weight : 179.22 g/mol
- Key Differences: Lacks bromine, reducing molecular weight and halogen-related reactivity. The chiral center enables stereoselective interactions, making it valuable in asymmetric synthesis and drug development. Synthesis Yield: 83% via reaction of 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate .
Methyl 4-bromo-3-(bromomethyl)benzoate
- Structure : Bromine at position 3 and bromomethyl (-CH$_2$Br) at position 4.
- Molecular Formula : C$9$H$7$Br$2$O$2$
- Molecular Weight : 314.96 g/mol
- Key Differences :
4-Bromo-3-methylbenzoic Acid
- Structure : Carboxylic acid (-COOH) instead of methyl ester, methyl at position 4, bromine at position 3.
- Molecular Formula : C$8$H$7$BrO$_2$
- Molecular Weight : 215.04 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazards | Applications |
|---|---|---|---|---|---|
| Methyl 4-(aminomethyl)-3-bromobenzoate | C$9$H${10}$BrNO$_2$ | 244.09 | -Br, -CH$2$NH$2$, ester | Moderate irritation (amine-related) | Pharma intermediates, ligand synthesis |
| Methyl 4-bromo-3-methylbenzoate | C$9$H$9$BrO$_2$ | 245.07 | -Br, -CH$_3$, ester | Skin/eye irritation | Agrochemicals, polymers |
| Ethyl 4-(aminomethyl)-3-bromobenzoate | C${10}$H${12}$BrNO$_2$ | 258.11 | -Br, -CH$2$NH$2$, ethyl | Data not available | Histamine receptor ligands |
| (S)-Methyl 4-(1-aminoethyl)benzoate | C${10}$H${13}$NO$_2$ | 179.22 | -CH(NH$2$)CH$3$, ester | Low toxicity | Chiral synthesis, drug candidates |
| Methyl 4-bromo-3-(bromomethyl)benzoate | C$9$H$7$Br$2$O$2$ | 314.96 | -Br, -CH$_2$Br, ester | High toxicity (dual bromine) | Reactive intermediates |
Biological Activity
Methyl 4-(aminomethyl)-3-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H10BrN
- Molecular Weight : 239.1 g/mol
- CAS Number : 2648946-37-4
The compound features a bromine atom and an aminomethyl group attached to a benzoate structure, which are crucial for its biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in various cellular processes, including those involved in cancer cell proliferation and inflammatory responses.
- Receptor Interaction : It can interact with various receptors, potentially modulating signal transduction pathways related to disease processes.
Antiviral Activity
Recent studies have identified derivatives of aminomethylbenzoates as effective inhibitors against viruses such as Ebola and Marburg. Compounds structurally related to this compound have shown significant antiviral activity, with effective concentrations (EC50) below 10 µM against these viruses .
Anticancer Activity
Research indicates that compounds with similar structural features can inhibit mTOR pathways, which are crucial for tumor growth and metastasis. For instance, derivatives have been identified that induce autophagic cell death in triple-negative breast cancer (TNBC) models . The structure-activity relationship (SAR) studies suggest that modifications to the aminomethyl group can enhance potency against cancer cells.
Antimicrobial Properties
The compound's potential antimicrobial properties are also under investigation. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for its antibacterial activity.
Case Studies and Research Findings
- Ebola Virus Inhibition Study :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antiviral, Anticancer | Effective against Ebola; induces autophagy in TNBC |
| 4-(Aminomethyl)benzamide | Antiviral | Broad-spectrum activity against filoviruses |
| 3-Bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide | Anticancer | Induces autophagic cell death in TNBC |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(aminomethyl)-3-bromobenzoate, and how can reaction conditions be controlled to minimize byproducts?
A practical synthesis begins with bromination and functionalization of a benzoate precursor. For example, ethyl 4-(aminomethyl)-3-bromobenzoate can be synthesized via sequential bromination, esterification, and reductive amination steps . Key considerations include:
- Regioselectivity : Use directing groups (e.g., methyl esters) to ensure bromination occurs at the meta position relative to the aminomethyl group.
- Byproduct mitigation : Employ low temperatures (−10°C to 0°C) during bromination to suppress polybrominated byproducts.
- Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) effectively isolates the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy :
- ¹H NMR : The aminomethyl group (–CH₂NH₂) appears as a triplet at δ ~3.4–3.6 ppm (coupling with adjacent protons). The aromatic protons show splitting patterns consistent with bromo and ester substituents (e.g., a doublet for H-5 at δ ~7.8 ppm) .
- ¹³C NMR : The carbonyl carbon of the ester group resonates at δ ~168 ppm, while the brominated aromatic carbon appears at δ ~130 ppm .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₁₀H₁₁BrNO₂: 280.0004; observed: 280.0006) .
- X-ray crystallography : Resolve stereochemical ambiguities; similar brominated benzoates form monoclinic crystals (space group P2₁/c) with bond lengths confirming substituent positions .
Advanced Research Questions
Q. How do the bromo and aminomethyl substituents influence the compound’s reactivity in cross-coupling reactions?
The bromo group serves as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the aminomethyl group can act as a directing group or participate in condensation reactions. For example:
- Palladium-catalyzed coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids (yields >75% under inert conditions) .
- Aminomethyl derivatization : React with aldehydes (e.g., 4-formylbenzoates) to form Schiff bases, enabling further functionalization for drug-discovery scaffolds .
Challenges : Competing reactivity of the ester group may require protecting strategies (e.g., silylation) during cross-coupling .
Q. What strategies are recommended for evaluating the pharmacological potential of this compound?
Q. How can researchers address conflicting data regarding the compound’s stability under acidic or basic conditions?
- Stability studies :
- Mitigation : Use buffered solutions (pH 6–8) during reactions and store the compound under inert gas at −20°C to prevent degradation .
Methodological Considerations
Q. What are the critical safety protocols for handling this compound?
- Toxicity : Limited toxicological data necessitate assuming acute toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
- Waste disposal : Segregate halogenated byproducts and consult certified hazardous waste handlers for incineration .
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine’s susceptibility to nucleophilic attack) .
- Docking studies : Screen against protein targets (e.g., bacterial enzymes or inflammatory mediators) using AutoDock Vina to prioritize experimental assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
